2-(Diisopropylamino)ethanol
Overview
Description
2-(Diisopropylamino)ethanol, also known as N,N-Diisopropylethanolamine, is a colorless liquid . It has a molecular weight of 145.24 and a linear formula of [(CH3)2CH]2NCH2CH2OH . It is used in the method for preparing Fluvardiol catalyzed by carbonyl reductase .
Synthesis Analysis
The synthesis of 2-(Diisopropylamino)ethanol involves diisopropylamine and water being sent to a reaction tank, cooled to 05 °C, and ethylene oxide is introduced to react at a temperature of 3050 °C .Molecular Structure Analysis
The molecular structure of 2-(Diisopropylamino)ethanol is represented by the linear formula [(CH3)2CH]2NCH2CH2OH . The IUPAC Standard InChI is InChI=1S/C8H19NO/c1-7(2)9(5-6-10)8(3)4/h7-8,10H,5-6H2,1-4H3 .Chemical Reactions Analysis
2-(Diisopropylamino)ethanol is an amino alcohol that neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis
2-(Diisopropylamino)ethanol is a colorless liquid that is slightly soluble in water . It has a molecular weight of 145.24 , a vapor density of 5 (vs air) , a vapor pressure of less than 1 mmHg at 20 °C , and a refractive index of n20/D 1.442 (lit.) . It has a boiling point of 187-192 °C (lit.) and a density of 0.826 g/mL at 25 °C (lit.) .Scientific Research Applications
Electrochemiluminescence in Analytical Chemistry
2-(Diisopropylamino)ethanol has been studied for its role in enhancing the efficiency of electrochemiluminescence (ECL) systems. For instance, research has highlighted its use in the Ru(bpy)3²⁺/DBAE ECL system, demonstrating its potential for applications in analytical chemistry. Particularly, the inhibition of ECL by substances like dopamine in this system has been explored, revealing a nuanced interaction mechanism different from other systems like Ru(bpy)3²⁺/TPrA/DA (Xue et al., 2009).
Thermophysical Properties
Studies have also focused on the thermophysical properties of ethanolamines, including 2-(diisopropylamino)ethanol. Research has provided critical data on vapor pressures, liquid phase heat capacities, and phase behavior. This information is essential for various industrial applications and further understanding the substance's properties at different temperatures and pressures (Soares et al., 2018).
CO2 Capture Processes
Significantly, 2-(Diisopropylamino)ethanol has been investigated for its effectiveness in CO2 capture processes. For example, studies have shown that secondary amines like 2-(diisopropylamino)ethanol can react with CO2 to form liquid carbonated species, providing an efficient method for CO2 capture. This research is crucial for environmental science and technology, offering potential solutions for reducing atmospheric CO2 (Barzagli et al., 2016).
Reaction Kinetics with CO2
Furthermore, the reaction kinetics of 2-(Diisopropylamino)ethanol with CO2 in different solvents have been measured, providing valuable insights into the efficiency of this amine in CO2 capture technologies. The base catalysis mechanism has been used to correlate this data, indicating that 2-(Diisopropylamino)ethanol exhibits a faster reaction rate with CO2 than other amines, including commercially available ones used in the industry (Tagiuri & Henni, 2018).
Dissociation Constants and Thermodynamics
The dissociation constants and thermodynamic properties of 2-(Diisopropylamino)ethanol and other amines have also been investigated, providing crucial data for their use in various chemical processes. Understanding these properties is essential for their application in industries and scientific research (Tagiuri et al., 2016).
Safety And Hazards
2-(Diisopropylamino)ethanol is toxic and can cause severe injury or death if inhaled, ingested, or comes into contact with skin . It can severely irritate skin and eyes . It is also flammable . Safety measures include wearing suitable protective clothing, gloves, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
properties
IUPAC Name |
2-[di(propan-2-yl)amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-7(2)9(5-6-10)8(3)4/h7-8,10H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWUVGFIXPNBDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
Record name | N,N-DIISOPROPYL ETHANOLAMINE | |
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Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021822 | |
Record name | N,N-Diisopropylaminoethanol | |
Source | EPA DSSTox | |
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Molecular Weight |
145.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n-diisopropyl ethanolamine appears as a colorless liquid. Slightly soluble in water and less dense than water. Severely irritates skin and eyes. Used to make other chemicals. | |
Record name | N,N-DIISOPROPYL ETHANOLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/17744 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
175 °F (NFPA, 2010) | |
Record name | N,N-DIISOPROPYL ETHANOLAMINE | |
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Product Name |
2-(Diisopropylamino)ethanol | |
CAS RN |
96-80-0 | |
Record name | N,N-DIISOPROPYL ETHANOLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/17744 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-(Diisopropylamino)ethanol | |
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Record name | Monoethanoldiisopropylamine | |
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Record name | 2-(Diisopropylamino)ethanol | |
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Record name | Ethanol, 2-[bis(1-methylethyl)amino]- | |
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Record name | N,N-Diisopropylaminoethanol | |
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Record name | 2-diisopropylaminoethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.307 | |
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Record name | MONOETHANOLDIISOPROPYLAMINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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